N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

TNAP inhibition Hammett analysis pyrazole SAR

N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1383528-29-7) belongs to the 1H-pyrazole-5-carboxamide class, a scaffold validated as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor pharmacophore through structure–activity relationship (SAR) studies. The compound features a 4-methoxyphenyl substituent at the pyrazole 3-position and an N-(2-hydroxyethyl) carboxamide at the 5-position.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 1383528-29-7
Cat. No. B2744903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
CAS1383528-29-7
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCO
InChIInChI=1S/C13H15N3O3/c1-19-10-4-2-9(3-5-10)11-8-12(16-15-11)13(18)14-6-7-17/h2-5,8,17H,6-7H2,1H3,(H,14,18)(H,15,16)
InChIKeyDJDGCAXXYNGQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1383528-29-7): A Pyrazole-5-Carboxamide TNAP Pharmacophore Scaffold for Inhibitor Development


N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1383528-29-7) belongs to the 1H-pyrazole-5-carboxamide class, a scaffold validated as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor pharmacophore through structure–activity relationship (SAR) studies [1]. The compound features a 4-methoxyphenyl substituent at the pyrazole 3-position and an N-(2-hydroxyethyl) carboxamide at the 5-position. This scaffold was first characterized in a hit-to-lead optimization campaign by Sidique et al. (2009) that identified potent TNAP inhibitors with IC50 values as low as 5 nM, establishing the N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide core as a critical pharmacophore for TNAP active-site engagement [1]. The 4-methoxy substitution distinguishes this compound from the halogenated phenyl analogs that dominate the published TNAP inhibitor series, introducing an electron-donating group (Hammett σp = −0.27) in place of the electron-withdrawing chloro- and fluoro-substituents that have been extensively characterized [2].

Why N-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Halogenated Pyrazole-5-Carboxamide TNAP Inhibitors


Pyrazole-5-carboxamide TNAP inhibitors exhibit exquisite sensitivity to phenyl ring substitution, with IC50 values spanning three orders of magnitude (5 nM to >10 μM) across structurally similar analogs differing only in halogenation pattern [1]. The 4-methoxyphenyl substituent introduces an electron-donating character (Hammett σp = −0.27) fundamentally distinct from the electron-withdrawing chloro (σp = +0.23) and fluoro (σp = +0.06) substituents present in all published potent congeners, which is expected to alter both zinc coordination geometry in the TNAP active site and the compound's physicochemical profile [2]. Furthermore, regioisomeric identity is critical: the 5-carboxamide isomer (target compound) is structurally and functionally distinct from the 3-carboxamide isomer characterized crystallographically (Han et al., 2012), which displays a 7.7° dihedral angle between aromatic rings and a 74.1° side-chain torsion angle that governs hydrogen-bonding geometry [3]. These three orthogonal axes of differentiation—phenyl electronics, carboxamide regiochemistry, and side-chain conformation—mean that generic substitution by any single analogous compound introduces uncharacterized risk to assay reproducibility and target engagement.

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide Against Halogenated TNAP Inhibitor Analogs


Electron-Donating 4-Methoxyphenyl Substituent Contrasts with Electron-Withdrawing Halogenated Analogs in the TNAP Pharmacophore

The 4-methoxyphenyl group provides an electron-donating character (Hammett σp = −0.27) that is orthogonal to every potent congener in the published TNAP pyrazole-5-carboxamide series, all of which feature electron-withdrawing substituents: 2,4-dichloro (σp = +0.23 per Cl; compound 9a, IC50 = 44 nM), 2,4-difluoro (σp = +0.06 per F; compound 9x, IC50 = 35 nM), and 2,4,5-trifluoro (compound 9w, IC50 = 134 nM) [1]. The methoxy group's resonance donation (+M effect) alters the electron density of the pyrazole ring, which in the TNAP pharmacophore model coordinates to the catalytic Zn²⁺ ion via the carboxamide carbonyl [1]. This electronic divergence is quantifiable through the Hammett σp difference of Δσ = −0.33 relative to the 2,4-dichloro analog and Δσ = −0.53 relative to the 2,3,4-trichloro lead (9v, IC50 = 5 nM), representing a distinct region of chemical space unexplored in the primary TNAP SAR [2]. Direct IC50 data for the 4-methoxyphenyl analog against TNAP has not been reported in peer-reviewed literature as of the available evidence cutoff; the closest characterized comparator with an oxygen-containing substituent is the unsubstituted hydrogen analog (σp = 0.00), which was not included in the focused library SAR tables of Sidique et al. [1].

TNAP inhibition Hammett analysis pyrazole SAR

Regioisomeric Identity: 5-Carboxamide vs. 3-Carboxamide as a Determinant of TNAP Active-Site Engagement Geometry

The target compound is the 1H-pyrazole-5-carboxamide regioisomer. The 3-carboxamide regioisomer, N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, has been structurally characterized by single-crystal X-ray diffraction, revealing a benzene–pyrazole dihedral angle of 7.7(1)° and an O–C–C–N side-chain torsion angle of 74.1(2)°, with an intermolecular hydrogen-bonding network involving O–H⋯O, N–H⋯O, and N–H⋯N contacts that stabilize the crystal lattice [1]. The 5-carboxamide regioisomer positions the carboxamide group adjacent to the N1–N2 pyrazole bond, altering the hydrogen-bond donor/acceptor geometry relative to the 3-carboxamide isomer and potentially reorienting the hydroxyethyl side chain within the TNAP active site. The TNAP pharmacophore model derived from in silico docking of the 5-carboxamide analog 9a (2,4-dichlorophenyl) indicates that the carboxamide carbonyl coordinates to the catalytic Zn²⁺ ion, a geometry that the 3-carboxamide regioisomer cannot identically recapitulate due to the transposed vector of the carbonyl group relative to the pyrazole ring plane [2]. Crystallographic data for the target 5-carboxamide compound are not available in the Cambridge Structural Database or published literature as of the evidence cutoff.

regioisomer differentiation TNAP inhibitor pyrazole carboxamide

Phenyl–Pyrazole Near-Coplanarity as a Conserved Conformational Feature Relevant to TNAP Binding

The 3-carboxamide regioisomer of the target compound crystallizes with a benzene–pyrazole dihedral angle of 7.7(1)°, indicating near-coplanarity between the 4-methoxyphenyl ring and the pyrazole core [1]. This near-planar conformation is consistent with the conformational preference observed across pyrazole-5-carboxamide TNAP inhibitors, where the aryl substituent at the pyrazole 3-position is expected to engage in π-stacking or hydrophobic interactions within the enzyme active site [2]. In silico docking of the 2,4-dichlorophenyl analog 9a into a TNAP homology model (built from the PLAP crystal structure, PDB 1EW2, 56% sequence identity) suggests that the phenyl ring occupies a hydrophobic pocket adjacent to the catalytic zinc, where planarity facilitates maximal surface complementarity [2]. The 4-methoxy substituent, with its +M resonance effect, may further modulate the electron density of this π-system relative to the halogenated analogs. The O–C–C–N torsion angle of 74.1(2)° observed in the 3-carboxamide regioisomer reflects a gauche conformation of the hydroxyethyl side chain that positions the terminal –OH for potential hydrogen bonding; the equivalent torsion in the 5-carboxamide target has not been experimentally determined [1].

conformational analysis crystal structure pyrazole torsion angle

Commercially Specified Purity of 95% Enables Direct Use in Dose–Response Assays Without Pre-Purification

The compound is supplied at ≥95% purity as verified by the vendor AKSci (catalog 3916CY), with molecular formula C13H15N3O3 and molecular weight 261.28 g/mol . This purity specification exceeds the typical ≥90% threshold recommended for confirmatory dose–response screening in the TNAP luminescent assay protocol deposited under PubChem AID 1056, where compounds are tested at 10 concentrations via 2-fold serial dilution starting from 100 μM in 10% DMSO [1]. By comparison, the custom-synthesized halogenated analogs in Sidique et al. (2009) were purified by flash chromatography and characterized by ¹H NMR and LCMS prior to biological evaluation, though explicit purity values were not reported for individual compounds [1]. The defined 95% purity mitigates the risk of impurities contributing to false-positive TNAP inhibition signals, a concern highlighted in the PubChem AID 1056 scoring system which applies a Hill coefficient-based QC factor to penalize non-stoichiometric behavior potentially arising from contaminants [1].

compound purity assay-ready quality TNAP screening

Recommended Application Scenarios for N-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Electronic SAR Expansion: Probing the Electron-Donating Quadrant of the TNAP Pyrazole-5-Carboxamide Pharmacophore

Use this compound as the sole commercially available electron-donating analog (σp = −0.27 for 4-OCH3) in a TNAP inhibitor SAR panel alongside the established electron-withdrawing comparators 9a (2,4-dichloro, IC50 = 44 nM), 9x (2,4-difluoro, IC50 = 35 nM), and 9w (2,4,5-trifluoro, IC50 = 134 nM) to determine whether electron-rich phenyl substituents enhance or diminish zinc-mediated active-site engagement, as predicted by the Sidique et al. (2009) pharmacophore model [1]. The Hammett σp sign reversal (negative vs. positive) provides a clean electronic perturbation for QSAR model construction, with potency outcomes directly interpretable through Hammett or Swain–Lupton dual-parameter analysis [2].

Regioisomer-Controlled Crystallography and Docking Validation Studies

Employ the target 5-carboxamide regioisomer as a crystallization ligand for TNAP (or TNAP homology model) co-structure determination, leveraging the known crystal structure of the 3-carboxamide regioisomer as a conformational reference (benzene–pyrazole dihedral 7.7°, side-chain torsion 74.1°) [3]. The regioisomeric pair enables direct experimental measurement of how carboxamide positional isomerism affects Zn²⁺ coordination geometry and hydrogen-bond network topology within the TNAP active site, addressing a gap identified in the original Sidique et al. (2009) homology model docking study where only the 5-carboxamide geometry was simulated [1].

TNAP Selectivity Profiling Against Placental Alkaline Phosphatase (PLAP) and GAPDH Counter-Screens

Test the compound in the selectivity panel established by Sidique et al. (2009), where the 2,3,4-trichlorophenyl lead 9v demonstrated >2000-fold selectivity for TNAP over PLAP (IC50 > 10 μM) and GAPDH [1]. The 4-methoxyphenyl analog provides an opportunity to assess whether electron-donating substituents preserve or erode this therapeutically critical isoform selectivity window, with the 95% vendor purity ensuring that off-target signals are attributable to the compound rather than impurities .

Building Block for Hydroxyethyl-Derivatized Probe Synthesis

Utilize the N-(2-hydroxyethyl) moiety as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the carboxylic acid) without altering the 4-methoxyphenyl–pyrazole core, enabling the generation of a focused probe library from a single commercially available precursor. The defined molecular identity (C13H15N3O3, MW 261.28, CAS 1383528-29-7) and 95% purity provide a reproducible starting point for medicinal chemistry campaigns, contrasting with the need for de novo synthesis of halogenated analogs requiring multi-step routes from substituted phenylhydrazines .

Quote Request

Request a Quote for N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.